molecular formula C13H21NO3 B1449561 tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate CAS No. 1424939-31-0

tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate

Cat. No. B1449561
CAS RN: 1424939-31-0
M. Wt: 239.31 g/mol
InChI Key: FQAOKXBZPVNBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate” is a chemical compound with the CAS Number: 2640571-95-3 . It has a molecular weight of 239.31 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO3/c1-13(2,3)17-12(15)14-6-8-4-10-11(16-10)5-9(8)7-14/h8-11H,4-7H2,1-3H3/t8-,9+,10+,11- . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Efficient and Scalable Synthesis

An efficient process for synthesizing hexahydrocyclopentapyrrolone derivatives, which are crucial pharmacophores for various pharmacological activities, was developed. This process involves transforming isoindole to diacid using KMnO4 mediated oxidative cleavage, highlighting a cost-effective, high-yielding, and scalable method suitable for commercial synthesis (Bahekar et al., 2017).

Diels‐Alder Reactions

The preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, leading to tert-Butyl 3a-Methyl-5-Oxo-2,3,3a,4,5,6-Hexahydroindole-1-Carboxylate, demonstrates a versatile method for constructing complex molecular architectures. This process is essential for developing compounds with potential biological activities (Padwa et al., 2003).

Molecular Structure Analysis

The molecular structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated through intramolecular lactonization, NMR spectroscopy, and high-resolution mass spectrometry. This study provided insights into the compound's structural characteristics via single crystal X-ray diffraction analysis, revealing its bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Stereoselective Syntheses

Research on the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate provided a quantitative yield of cis isomers through reactions with L-selectride. This method highlights the precision achievable in synthesizing stereochemically complex piperidine derivatives, which are valuable in medicinal chemistry (Boev et al., 2015).

Vibrational Spectroscopy Investigation

A detailed vibrational spectroscopy investigation using ab initio and density functional theory analysis on tert-Butyl 3a-Chloroperhydro-2,6a-epoxyoxireno[e]isoindole-5-carboxylate provided insights into the molecular structure, vibrational frequencies, and infrared intensities. This research contributes to our understanding of molecular vibrations and structure-property relationships in complex organic molecules (Arslan et al., 2013).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl 1a,2,2a,3,5,5a,6,6a-octahydrooxireno[2,3-f]isoindole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(15)14-6-8-4-10-11(16-10)5-9(8)7-14/h8-11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAOKXBZPVNBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC3C(O3)CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate
Reactant of Route 2
tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate
Reactant of Route 6
tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.